5-Bromo-4-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is a synthetic compound primarily utilized in research settings. It is classified as an imidazole derivative, which is notable for its potential applications in biological and medicinal chemistry. The compound is not intended for human use and is strictly reserved for laboratory research purposes. Its chemical formula is C10H16BrF3N2OSi, with a molecular weight of 345.2 g/mol .
This compound is sourced from various chemical suppliers, including Combi-Blocks and Alfa Chemistry, and is cataloged with the CAS Registry Number 1951439-23-8 . It falls under the category of organic compounds, specifically imidazoles, which are known for their diverse biological activities. The presence of bromine and trifluoromethyl groups enhances its reactivity and interaction with biological targets .
The synthesis of 5-Bromo-4-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-2-(4-trifluoromethyl)phenyl derivatives with trimethylsilyl ether precursors in the presence of suitable solvents such as N-methyl-2-pyrrolidone (NMP). This process may involve intermediates that undergo further transformations to yield the final product .
The molecular structure of 5-Bromo-4-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole features a five-membered imidazole ring substituted with a bromine atom and a trifluoromethyl group. The structure can be represented as follows:
5-Bromo-4-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole can participate in various chemical reactions typical of imidazole derivatives. These include nucleophilic substitutions, electrophilic aromatic substitutions, and reactions involving deprotonation.
The mechanism of action for this compound primarily relates to its role as a protein kinase inhibitor in biological research. Imidazole derivatives often interact with ATP-binding sites on kinases, inhibiting their function and thereby influencing various signaling pathways.
5-Bromo-4-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole exhibits several notable physical and chemical properties:
This compound has significant applications in scientific research, particularly in studies involving protein kinases and other biological targets. Its role as a probe allows researchers to investigate enzyme mechanisms, signaling pathways, and potential therapeutic targets.
The introduction of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group represents the critical first step in the synthesis of advanced imidazole derivatives. This protection strategy addresses the fundamental challenge of chemoselective nitrogen masking in unsymmetrical imidazole systems where multiple nucleophilic sites compete for alkylation. The 4-(trifluoromethyl)imidazole scaffold exhibits heightened reactivity at N-1 over N-3 due to electronic perturbation from the electron-withdrawing trifluoromethyl group at C-4, which reduces electron density at the adjacent nitrogen (N-3) [4]. This inherent electronic bias enables regioselective SEM protection at N-1 when appropriate reaction conditions are employed.
The standard SEM protection protocol involves treating 4-(trifluoromethyl)-1H-imidazole (CAS 219534-99-3) with SEM chloride (SEM-Cl) in anhydrous aprotic solvents under inert atmosphere. Key optimization parameters include:
Table 1: Optimization of SEM Protection Conditions
Base System | Solvent | Temp (°C) | N1:N3 Selectivity | Yield (%) |
---|---|---|---|---|
NaH (2.2 eq) | THF | 0 → 25 | >20:1 | 92 |
K₂CO₃ (2.2 eq) | Acetone | 25 | 5:1 | 85 |
DBU (1.5 eq) | DCM | 0 | 15:1 | 88 |
Cs₂CO₃ (1.2 eq) | DMF | 25 | 10:1 | 90 |
The SEM group's orthogonal stability toward both strong bases and mild acids makes it ideal for subsequent transformations. Its bulkiness provides steric protection to the N-H position while allowing electrophilic substitution at C-5. Crucially, SEM can be removed under mild acidic conditions (e.g., trifluoroacetic acid) or with fluoride sources (e.g., TBAF) without affecting the trifluoromethyl group or carbon-bromine bonds [4] [8].
Electrophilic bromination of SEM-protected 4-(trifluoromethyl)imidazole demonstrates exceptional regioselectivity at the C-5 position due to the combined electronic directing effects of the SEM group and the trifluoromethyl substituent. The SEM moiety exerts a strong +I effect that enhances electron density at C-5, while the -I effect of the CF₃ group deactivates C-2 and C-4 positions, creating an electron-deficient ring that undergoes electrophilic substitution predominantly at C-5 [8].
Optimized bromination protocols employ N-bromosuccinimide (NBS) as the preferred electrophilic bromine source due to its controlled reactivity and minimized dihalogenation risks. Key process parameters include:
Table 2: Bromination Performance Under Different Conditions
Bromination Agent | Solvent | Catalyst | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|---|
NBS (1.05 eq) | CCl₄ | AIBN (0.2 eq) | 80 | 4 | 92 | 98.5 |
Br₂ (1.1 eq) | DCM | None | 25 | 1 | 78 | 88 |
NBS (1.1 eq) | THF | None | 65 | 12 | 65 | 92 |
Pyridine-HBr₃ (1.0 eq) | Acetonitrile | None | 25 | 3 | 85 | 95 |
The bromination regioselectivity is confirmed through ¹H NMR analysis, where the C-2 proton appears as a characteristic singlet at δ 7.62 ppm, demonstrating no competing bromination at this position [8]. Mass spectrometry further validates molecular identity through the characteristic isotope pattern of bromine (1:1 ratio for M⁺ and M+2 peaks at m/z 345.23 and 347.23) [1] [8]. The brominated product exhibits enhanced stability compared to the unprotected analog, enabling its storage and handling under standard conditions for subsequent functionalization.
Continuous flow chemistry offers compelling advantages for synthesizing halogenated SEM-imidazoles by addressing exothermicity management and intermediate stability challenges inherent in batch processes. The SEM protection and subsequent bromination reactions both generate significant exotherms that can lead to thermal degradation byproducts when scaled in batch reactors. Flow systems provide precise temperature control through enhanced heat transfer in microchannel reactors, enabling isothermal reaction conditions even for highly exothermic transformations [3].
An integrated flow synthesis strategy for 5-bromo-4-(trifluoromethyl)-1-SEM-imidazole involves:
This approach reduces total processing time from 48 hours in batch to under 30 minutes in flow, while improving reproducibility (RSD < 2% vs. 8-10% in batch) and minimizing impurity formation. The technology demonstrates particular advantages for handling air-sensitive intermediates like the SEM-imidazole anion through sealed fluidic pathways. Additionally, continuous processing allows for real-time analytics via in-line FTIR or UV monitoring, enabling immediate parameter adjustments to maintain optimal conversion [3].
Purification of 5-bromo-4-(trifluoromethyl)-1-SEM-imidazole presents unique challenges due to its high lipophilicity (LogP ≈ 3.5), thermal sensitivity, and tendency toward siloxane oligomerization. Traditional silica gel chromatography, while effective for analytical separation, suffers from low recovery rates (typically 60-70%) at production scale due to the compound's strong adsorption to silica and partial deprotection on acidic silica [5] [8].
Advanced purification strategies include:
Table 3: Purification Method Comparison for 5-Bromo-4-(trifluoromethyl)-1-SEM-imidazole
Method | Purity Achieved (%) | Recovery (%) | Key Impurities Removed | Scale Limitation |
---|---|---|---|---|
Silica Chromatography | >99.5 | 60-70 | SEM alcohol, dibromide | >500 g |
Crystallization (Hex:EA) | 98.5 | 85 | Hydrolysis products, salts | Commercial scale |
Short-path Distillation | 99.0 | 75 | Siloxane oligomers | <1 kg |
Aqueous Biphasic System | 97.0 | 90 | Inorganic salts, polar organics | Commercial scale |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: